2-bromo-5-(methoxymethyl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(methoxymethyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a methoxymethyl group at the fifth position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(methoxymethyl)-1,3-oxazole can be achieved through several methods. One common approach involves the bromination of 5-(methoxymethyl)-1,3-oxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(methoxymethyl)-1,3-oxazole, 2-thio-5-(methoxymethyl)-1,3-oxazole, and 2-alkoxy-5-(methoxymethyl)-1,3-oxazole.
Oxidation Reactions: Products include 5-(methoxycarbonyl)-1,3-oxazole and 5-(methoxycarboxylic acid)-1,3-oxazole.
Reduction Reactions: Products include 2-bromo-5-(methoxymethyl)-dihydro-1,3-oxazole.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-(methoxymethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atom and methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-1,3-oxazole
- 2-Bromo-5-methyl-1,3-oxazole
- 2-Chloro-5-(methoxymethyl)-1,3-oxazole
Uniqueness
2-Bromo-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for selective chemical modifications and enhances the compound’s versatility in various applications.
Properties
CAS No. |
1892830-09-9 |
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Molecular Formula |
C5H6BrNO2 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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